N-(2-methoxy-5-methylphenyl)-6-(3-methyl-1-benzofuran-2-yl)-1,3,5-triazine-2,4-diamine
描述
属性
IUPAC Name |
2-N-(2-methoxy-5-methylphenyl)-6-(3-methyl-1-benzofuran-2-yl)-1,3,5-triazine-2,4-diamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N5O2/c1-11-8-9-16(26-3)14(10-11)22-20-24-18(23-19(21)25-20)17-12(2)13-6-4-5-7-15(13)27-17/h4-10H,1-3H3,(H3,21,22,23,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DAPNAGNOKVQHJO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)NC2=NC(=NC(=N2)N)C3=C(C4=CC=CC=C4O3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
生物活性
N-(2-methoxy-5-methylphenyl)-6-(3-methyl-1-benzofuran-2-yl)-1,3,5-triazine-2,4-diamine (CAS Number: 838403-83-1) is a synthetic compound that belongs to the class of triazines. This compound has garnered attention in pharmacological research due to its potential biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. This article aims to provide a comprehensive overview of its biological activity supported by diverse research findings and data.
Chemical Structure and Properties
The molecular formula of N-(2-methoxy-5-methylphenyl)-6-(3-methyl-1-benzofuran-2-yl)-1,3,5-triazine-2,4-diamine is C20H19N5O2. Its structure features a triazine ring substituted with a methoxy group and a methyl group on the phenyl ring, along with a benzofuran moiety. The unique arrangement of these substituents is believed to influence its biological activity significantly.
The biological activity of this compound can be attributed to its interaction with various molecular targets:
- Enzyme Inhibition : It may inhibit specific enzymes involved in metabolic pathways, potentially affecting cellular processes.
- Receptor Modulation : The compound could act as an agonist or antagonist at certain receptors, thereby influencing signaling pathways.
- Gene Expression Regulation : It might modulate the expression of genes related to inflammation and cancer progression.
Anticancer Activity
Several studies have reported the anticancer potential of triazine derivatives. A review highlighted that 1,3,5-triazine compounds exhibit significant cytotoxic effects against various cancer cell lines. For instance:
| Compound | Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| Triazine Derivative | MDA-MB-231 (Breast Cancer) | 0.126 | |
| Triazine Derivative | MCF-7 (Breast Cancer) | 17.02 |
The selectivity index indicates that these compounds can preferentially target cancer cells over normal cells, which is crucial for therapeutic applications.
Antimicrobial Activity
Triazines have also been noted for their antimicrobial properties. They demonstrate effectiveness against various pathogens:
These findings suggest that N-(2-methoxy-5-methylphenyl)-6-(3-methyl-1-benzofuran-2-yl)-1,3,5-triazine-2,4-diamine could serve as a lead compound in developing new antimicrobial agents.
Anti-inflammatory Effects
Research indicates that triazines can exhibit anti-inflammatory properties by modulating cytokine production and inhibiting inflammatory pathways. This aspect is particularly relevant in conditions such as arthritis and other inflammatory diseases.
Case Studies
A notable case study involved the evaluation of a similar triazine derivative's effect on tumor growth in vivo. The study demonstrated that treatment with the compound significantly reduced tumor size in mouse models compared to controls, underscoring its potential as an anticancer agent.
相似化合物的比较
Comparison with Structurally Similar Compounds
Substituent Variations on the Triazine Core
The triazine ring’s substituents critically determine reactivity, solubility, and target affinity. Below is a comparative analysis of key analogs:
Table 1: Substituent Effects on Triazine Derivatives
Key Observations :
- The 3-methylbenzofuran group in the target compound and its chloro-substituted analog (CAS 714210-71-6) provides hydrophobicity, which may favor interactions with lipid-rich environments (e.g., cell membranes or hydrophobic enzyme pockets) .
- Fluorinated analogs like Triaziflam demonstrate enhanced metabolic stability due to fluorine’s strong C–F bonds, a feature absent in the target compound.
Impact of Aromatic Ring Modifications
Variations in the N-substituted phenyl group influence electronic and steric properties:
Table 2: Phenyl Ring Modifications
Key Observations :
Physicochemical and Functional Comparisons
Table 3: Physicochemical Properties
Key Observations :
- The target compound’s high logP (~3.5) reflects its benzofuran-driven hydrophobicity, likely reducing aqueous solubility but improving lipid bilayer penetration.
- Chloromethyl derivatives (e.g., ) exhibit lower molecular weights and higher solubility, favoring synthetic manipulation or formulation.
常见问题
Basic Research Questions
Q. What synthetic methodologies are recommended for preparing N-(2-methoxy-5-methylphenyl)-6-(3-methyl-1-benzofuran-2-yl)-1,3,5-triazine-2,4-diamine?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution on a 1,3,5-triazine core. General protocols involve reacting 2,4,6-trichloro-1,3,5-triazine with substituted amines and benzofuran derivatives under controlled conditions. For example, stepwise substitution at the 2- and 4-positions of the triazine ring with 3-methyl-1-benzofuran-2-amine and 2-methoxy-5-methylaniline, respectively, is typical. Reactions are conducted in anhydrous solvents (e.g., THF or DMF) at 45–60°C, with triethylamine as a base to neutralize HCl byproducts . Purity is optimized via column chromatography (silica gel, ethyl acetate/hexane eluent).
Q. How can structural characterization of this compound be systematically validated?
- Methodological Answer : Use a combination of:
- NMR Spectroscopy : - and -NMR to confirm substitution patterns (e.g., aromatic protons at δ 6.5–8.0 ppm for benzofuran and methoxy groups at δ 3.8–4.0 ppm) .
- Mass Spectrometry : High-resolution ESI-MS to verify molecular weight (e.g., [M+H] peak matching calculated mass).
- Elemental Analysis : Validate C, H, N, and O percentages within 0.3% error .
Q. What preliminary assays are suitable for evaluating its biological activity?
- Methodological Answer : Screen for pesticidal or pharmacological activity using:
- Enzyme Inhibition Assays : Target acetylcholinesterase (AChE) or cytochrome P450 enzymes, given structural analogs in triazine pesticides (e.g., prometryn, ametryn) .
- Antimicrobial Susceptibility Testing : Broth microdilution assays against Gram-positive/negative bacteria (MIC values).
- Cytotoxicity Profiling : MTT assays on mammalian cell lines (e.g., HEK-293) to assess safety margins .
Advanced Research Questions
Q. How can crystallographic data resolve ambiguities in molecular conformation?
- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) using SHELXL for refinement. Key steps:
- Grow crystals via slow evaporation (e.g., DCM/methanol).
- Collect data at 100 K with Mo-Kα radiation (λ = 0.71073 Å).
- Refine anisotropic displacement parameters and validate with R < 5%. Compare bond lengths/angles with DFT-optimized geometries to identify torsional strain (e.g., dihedral angles between triazine and benzofuran moieties) .
Q. What computational strategies are effective for analyzing electronic properties?
- Methodological Answer : Perform density functional theory (DFT) calculations (B3LYP/6-311+G(d,p)) to:
- Map frontier molecular orbitals (HOMO-LUMO gaps) for reactivity predictions.
- Simulate IR spectra and compare with experimental data (e.g., NH stretching at ~3400 cm).
- Conduct molecular docking (AutoDock Vina) to predict binding affinities with target proteins (e.g., herbicide-binding D1 protein) .
Q. How should contradictory bioactivity data between in vitro and in vivo models be addressed?
- Methodological Answer :
- Metabolic Stability : Use liver microsomes (human/rat) to assess phase I/II metabolism. Poor in vivo activity may stem from rapid glucuronidation of the methoxy group.
- Formulation Optimization : Encapsulate in liposomes or PEGylated nanoparticles to enhance bioavailability.
- Dose-Response Reassessment : Conduct pharmacokinetic studies (e.g., AUC, C) to refine dosing regimens .
Q. What strategies validate structure-activity relationships (SAR) for triazine derivatives?
- Methodological Answer :
- Analog Synthesis : Modify substituents (e.g., replace methoxy with ethoxy or halogen groups) and compare activities.
- 3D-QSAR Modeling : Use CoMFA/CoMSIA to correlate steric/electrostatic fields with bioactivity.
- Free-Wilson Analysis : Statistically quantify contributions of substituents (e.g., benzofuran’s role in hydrophobic interactions) .
Data Contradiction Analysis
Q. How to reconcile discrepancies between computational binding predictions and experimental IC values?
- Methodological Answer :
- Ensemble Docking : Account for protein flexibility by docking to multiple conformational states.
- Solvent Effects : Include explicit water molecules in MD simulations to refine binding free energies.
- Experimental Validation : Use surface plasmon resonance (SPR) to measure real-time binding kinetics (k/k) .
Q. What causes variability in crystallization outcomes for this compound?
- Methodological Answer :
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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